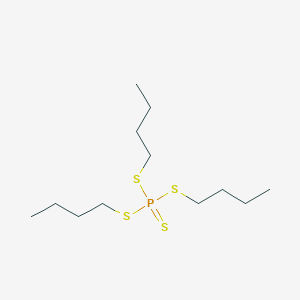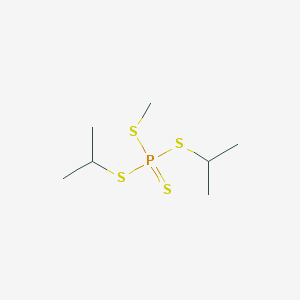
Methyl dipropan-2-yl phosphorotetrathioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dipropan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C₇H₁₇PS₄ It is known for its unique structure, which includes a phosphorotetrathioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl dipropan-2-yl phosphorotetrathioate typically involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). This method is widely used due to its efficiency and reliability. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is usually maintained at low levels to control the reaction rate and ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl dipropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions. Substitution reactions often require catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorothioates, while reduction reactions may yield phosphines. Substitution reactions can lead to a variety of products, depending on the substituents introduced .
Applications De Recherche Scientifique
Methyl dipropan-2-yl phosphorotetrathioate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: This compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of methyl dipropan-2-yl phosphorotetrathioate involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(isopropylthio)(methylthio)phosphinesulfide
- Phosphorothioate esters
- Phosphines
Uniqueness
Methyl dipropan-2-yl phosphorotetrathioate is unique due to its specific structure, which includes a phosphorotetrathioate group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in chemical reactions .
Propriétés
Numéro CAS |
2523-92-4 |
|---|---|
Formule moléculaire |
C7H17PS4 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
methylsulfanyl-bis(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS4/c1-6(2)11-8(9,10-5)12-7(3)4/h6-7H,1-5H3 |
Clé InChI |
VVXKVTYERUWHOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SP(=S)(SC)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
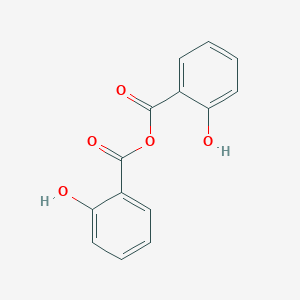
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
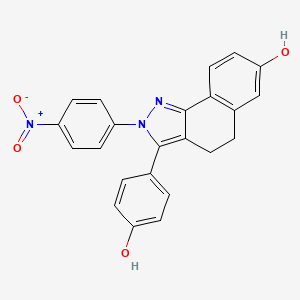
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
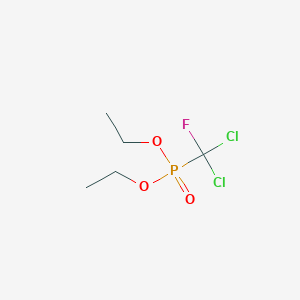
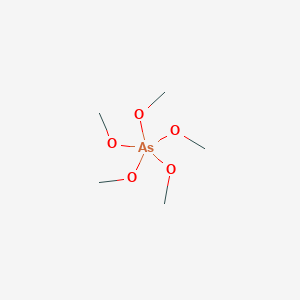
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
